TAT (47-57), FAM-labeled

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

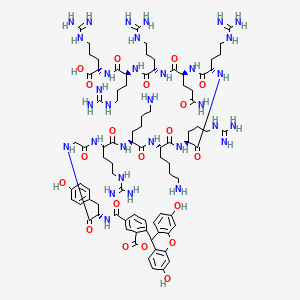

TAT (47-57), FAM-labeled is a cell-penetrating peptide derived from the transactivator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV). This peptide is labeled with a fluorescent dye, 5(6)-carboxyfluorescein (FAM), which allows for visualization and tracking in various biological applications. The sequence of TAT (47-57) is rich in arginine residues, which facilitates its ability to penetrate cellular membranes directly.

Preparation Methods

The synthesis of TAT (47-57), FAM-labeled involves several steps, typically carried out using solid-phase peptide synthesis (SPPS). The peptide is synthesized on a resin, and the FAM dye is conjugated to the peptide either during or after the synthesis. The process often involves microwave-assisted synthesis at 60°C, which enhances the efficiency and yield of the reaction . The synthetic steps include peptide synthesis, spacer incorporation, and conjugation, all of which are optimized to produce high-quality products .

Chemical Reactions Analysis

TAT (47-57), FAM-labeled primarily undergoes conjugation reactions, where the FAM dye is attached to the peptide. The peptide itself is relatively stable and does not undergo significant chemical transformations under normal conditions. it can interact with various cellular components, facilitating the delivery of drugs, labels, or other bioactive molecules into cells .

Scientific Research Applications

TAT (47-57), FAM-labeled has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and conjugation techniques.

Biology: Employed in cellular imaging and tracking studies due to its fluorescent properties.

Medicine: Investigated for its potential in drug delivery systems, particularly for delivering therapeutic agents into cells.

Industry: Utilized in the development of diagnostic tools and assays that require cellular penetration and labeling

Mechanism of Action

The mechanism of action of TAT (47-57), FAM-labeled involves its ability to penetrate cellular membranes directly. The arginine-rich sequence of the peptide interacts with the negatively charged components of the cell membrane, facilitating its entry into the cell. Once inside, the FAM label allows for visualization and tracking of the peptide and any conjugated molecules .

Comparison with Similar Compounds

TAT (47-57), FAM-labeled is unique due to its combination of cell-penetrating properties and fluorescent labeling. Similar compounds include other cell-penetrating peptides such as:

Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.

Transportan: A chimeric peptide combining sequences from the neuropeptide galanin and the wasp venom peptide mastoparan.

Arginine-rich peptides: Various peptides rich in arginine residues that facilitate cellular penetration

These compounds share the ability to penetrate cellular membranes but differ in their sequences, sources, and specific applications.

Biological Activity

TAT (47-57), FAM-labeled is a prominent cell-penetrating peptide (CPP) derived from the human immunodeficiency virus (HIV) transactivator protein. This peptide, with the sequence YGRKKRRQRRR, is notable for its high arginine content, which facilitates effective cellular membrane penetration. The addition of the FAM label, a fluorescent dye, enhances its utility in biological assays by allowing for tracking and visualization of the peptide's activity within cellular environments.

TAT (47-57) exhibits several key biological activities:

- Cell Penetration : The peptide can translocate across the plasma membrane without requiring endocytosis, making it highly efficient for delivering cargo into cells .

- DNA Stabilization : TAT (47-57) has been shown to stabilize DNA structures, which is crucial for its application in gene delivery systems.

- Therapeutic Delivery : It serves as a vehicle for transporting various therapeutic agents, including proteins, peptides, and nucleic acids, across cellular barriers .

Synthesis and Characterization

The synthesis of this compound typically involves solid-phase peptide synthesis using methods like Fmoc (fluoren-9-ylmethoxycarbonyl) chemistry. This method allows for precise control over the peptide sequence and modifications. For instance, conjugates such as FAM-GG-TAT(47-57)-NH2 have been developed to enhance stability and functionality .

Table 1: Comparison of Cell-Penetrating Peptides

| Peptide Name | Sequence | Unique Features |

|---|---|---|

| TAT (47-57) | YGRKKRRQRRR | High efficiency in cellular uptake |

| Penetratin | RQIKIWFQNRRMKWKK | Derived from Antennapedia; strong membrane penetration |

| Octaarginine | R8 | Simple structure; high efficiency |

| Cys(Npys)-TAT (47-57) | YGRKKRRQRRR with Cys(Npys) | Modified for specific conjugation reactions |

Biological Activity Studies

Research has demonstrated that TAT (47-57) can effectively deliver various biomolecules into cells. A study evaluating the metabolic degradation of TAT (47-57) in different epithelial models found that its stability varied significantly among the models tested. The Calu-3 model exhibited the highest proteolytic activity against TAT (47-57), suggesting that modifications to enhance metabolic stability could improve its efficacy as a drug delivery vector .

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial applications, TAT (47-57) was tested against antibiotic-resistant bacterial strains. The results indicated that TAT not only retained its fundamental properties but also exhibited enhanced antimicrobial activity when conjugated with photosensitizers. This suggests potential applications in developing new therapeutic strategies against resistant pathogens .

Applications in Research and Medicine

This compound has diverse applications across various fields:

- Drug Delivery Systems : Its ability to penetrate cells makes it an ideal candidate for delivering therapeutic agents directly to target cells.

- Gene Therapy : The stabilization of DNA by TAT allows for improved delivery of genetic material into cells.

- Biological Imaging : The FAM label enables researchers to visualize the location and distribution of TAT within biological systems.

- Antimicrobial Treatments : Enhanced formulations using TAT can be developed to combat antibiotic-resistant infections.

Properties

Molecular Formula |

C85H128N32O20 |

|---|---|

Molecular Weight |

1918.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C85H128N32O20/c86-31-3-1-11-54(109-69(125)53(13-5-33-101-79(89)90)108-66(122)43-107-68(124)62(39-44-19-22-46(118)23-20-44)117-67(123)45-21-26-50-49(40-45)78(135)137-85(50)51-27-24-47(119)41-63(51)136-64-42-48(120)25-28-52(64)85)70(126)110-55(12-2-4-32-87)71(127)111-56(14-6-34-102-80(91)92)72(128)112-58(16-8-36-104-82(95)96)74(130)115-60(29-30-65(88)121)76(132)114-57(15-7-35-103-81(93)94)73(129)113-59(17-9-37-105-83(97)98)75(131)116-61(77(133)134)18-10-38-106-84(99)100/h19-28,40-42,53-62,118-120H,1-18,29-39,43,86-87H2,(H2,88,121)(H,107,124)(H,108,122)(H,109,125)(H,110,126)(H,111,127)(H,112,128)(H,113,129)(H,114,132)(H,115,130)(H,116,131)(H,117,123)(H,133,134)(H4,89,90,101)(H4,91,92,102)(H4,93,94,103)(H4,95,96,104)(H4,97,98,105)(H4,99,100,106)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |

InChI Key |

UCBFJKMIIVAQOT-TXVXZARMSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.